molecular formula C13H19NO2 B2433009 N-methoxy-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine CAS No. 1410793-09-7

N-methoxy-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Cat. No.: B2433009
CAS No.: 1410793-09-7
M. Wt: 221.3
InChI Key: HDXHSAJFIYTXSP-UHFFFAOYSA-N
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Description

N-methoxy-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.3. The purity is usually 95%.
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Scientific Research Applications

Conformational Analysis

N-methoxy-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine and its derivatives have been studied for their conformational behavior using nuclear magnetic resonance. These compounds exhibit significant contributions from the twist-boat (TB) conformation in their conformational equilibria, influenced by various factors like steric, electrostatic, and electronic properties (Lachapelle & St-Jacques, 1987).

Antianaphylactic Agents

A class of compounds related to this compound, specifically 1-[(ethoxyamino)methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins, has been synthesized and evaluated for its biological activity in the rat passive cutaneous anaphylaxis (PCA) test. These compounds, synthesized from related adducts, showed variations in activity based on the presence of the amine function (Tenbrink, Mccall, & Johnson, 1980).

Anticancer Potential

Synthetic approaches for N-substituted tetrahydrobenzoxazepine derivatives, which include structures related to this compound, have been explored. These compounds have shown unexpected antiproliferative activity against the MCF-7 breast cancer cell line, with certain substituents on the nitrogen atom influencing biological activity (Díaz-Gavilán et al., 2004).

Synthesis and Structural Studies

Various studies have focused on the synthesis and structural analysis of compounds structurally related to this compound. These include investigations into the synthesis of benzofuran derivatives and benzoxazepine acetals, providing insights into the chemical properties and potential applications of these compounds (Suzuki et al., 1992).

Biological Evaluation

Some derivatives of this compound have been designed and synthesized for biological evaluation. For instance, 3-Benzazepin-1-ols have been studied as NR2B-selective NMDA receptor antagonists, highlighting the potential of these compounds in neurological applications (Tewes et al., 2010).

Properties

IUPAC Name

N-methoxy-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-7-11-12(14-15-3)5-4-6-16-13(11)8-10(9)2/h7-8,12,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXHSAJFIYTXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OCCCC2NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.